molecular formula C17H13Br2N5OS B1678312 PTC-209 CAS No. 315704-66-6

PTC-209

Katalognummer: B1678312
CAS-Nummer: 315704-66-6
Molekulargewicht: 495.2 g/mol
InChI-Schlüssel: XVOOCQSWCCRVDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PTC-209 ist ein niedermolekularer Inhibitor, der selektiv auf das Polycomb-Komplexprotein BMI-1 (B-Lymphom Mo-MLV-Insertionsregion 1-Homolog) abzielt. Diese Verbindung hat sich in verschiedenen Bereichen der wissenschaftlichen Forschung, insbesondere in der Krebsforschung, als vielversprechend erwiesen, da sie das Wachstum von krebsinitiierenden Zellen hemmen kann.

Vorbereitungsmethoden

PTC-209 wird unter Verwendung der GEMS-Technologie (Gene Expression Modulation by Small Molecules) synthetisiert. Die Syntheseroute umfasst die folgenden Schritte:

    Ausgangsmaterialien: Die Synthese beginnt mit 2,6-Dibrom-4-methoxyphenyl und 2-Methylimidazo[1,2-a]pyrimidin-3-yl.

    Reaktionsbedingungen: Die Reaktion wird in Gegenwart eines Thiazol-2-amin-Derivats unter kontrollierten Temperatur- und Druckbedingungen durchgeführt.

    Reinigung: Das Endprodukt wird mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine Reinheit von über 98 % zu erreichen.

Analyse Chemischer Reaktionen

Cell Cycle Arrest

PTC-209 has been shown to significantly impact the cell cycle in cancer cells. It causes an increase in the sub-G1 population, indicating apoptosis, and a notable accumulation of cells in the G0/G1 phase while decreasing the S phase population. This effect is attributed to the downregulation of several cell cycle-promoting genes and upregulation of inhibitors:

  • Downregulated Genes : Cyclins (CCND1, CCND3, CCNE1), CDKs (CDK2, CDK4), and DNA synthesis initiation genes (CDC6, MCM2-5).

  • Upregulated Genes : Cell cycle inhibitors such as CDKN1A and CDKN2B.

The changes in gene expression suggest that this compound inhibits the progression of the cell cycle by interfering with critical regulatory pathways .

Induction of Apoptosis

Research indicates that this compound promotes apoptosis through a caspase-independent mechanism. In various cancer cell lines, treatment with this compound resulted in increased levels of apoptotic markers without significant activation of caspase-3. This suggests that this compound may induce cell death through alternative pathways .

Inhibition of Cancer Cell Migration

This compound has been observed to reduce cellular migration in lung and breast cancer cells significantly. This effect is crucial as cancer metastasis is a leading cause of cancer-related mortality. The compound's ability to inhibit migration was concentration-dependent, with notable effects at low concentrations (0.01 and 0.1 µM) .

Modulation of Signaling Pathways

One significant pathway affected by this compound is the STAT3 signaling pathway:

  • Inhibition of STAT3 Phosphorylation : this compound treatment led to a significant decrease in phosphorylated STAT3 levels within 30 minutes post-treatment, which was sustained for up to 48 hours.

  • Impact on gp130 Expression : The compound reduced the expression of gp130, a key component involved in STAT3 activation.

This modulation suggests that this compound can disrupt oncogenic signaling pathways critical for tumor growth and survival .

Effects on Cell Viability and Apoptosis

Cell LineConcentration (µM)Viability Reduction (%)Apoptotic Cells (%)
A54916010
MDA-MB-23127015
HT-2926512
LNM351558

Combination Effects with Other Drugs

Drug CombinedConcentration (this compound µM)Concentration (Other Drug µM)Synergy Index (CI)
Cisplatin1Varies<0.8
Camptothecin2Varies<0.8
Frondoside-A0.01Varies<0.8

Gene Expression Changes Post Treatment

GeneFold Change (Up/Down)
CCND1Down (-2.5)
CDKN1AUp (+3.0)
STAT3Down (-4.0)
MCM2Down (-2.0)

Wissenschaftliche Forschungsanwendungen

PTC-209 is a low-molecular weight compound that exerts anticancer activity through specific targeting of Bmi-1 expression . Research indicates it has potential applications across a range of cancers, both alone and in combination with other anticancer drugs .

Scientific Research Applications

This compound has demonstrated anticancer effects in various types of cancer cells . Studies show that this compound can downregulate the level of Bmi-1 transcript in human colorectal HCT116 and fibrosarcoma HT1080 cancer cells . The compound has been investigated for its effects on cell viability, colony formation, tumor growth, and migration in various cancer cell lines .

Effects on Cancer Cells

  • Cell Viability this compound decreases the cellular viability of lung, breast, and colon cancer cells in a concentration- and time-dependent manner .
  • Colony Formation Treatment with this compound significantly reduces the growth of clones and colonies of lung, breast, and colon cancer cells in vitro . Lung cancer cells appear to be more sensitive to this compound treatment compared to breast and colon cancer cells .
  • Tumor Growth In vivo studies using chick embryo tumor xenograft models showed that this compound reduces the growth of lung cancer tumors .
  • Cell Migration this compound at non-toxic concentrations can reduce the migration of lung and breast cancer cells .

Combination Therapies

  • This compound can enhance the anti-cancer effects of other drugs, such as Frondoside-A in lung, breast, and colon cancer cells, camptothecin in breast cancer cells, and cisplatin in lung cancer cells .

Specific Cancer Types

  • Biliary Tract Cancer Cells this compound is a potential compound to halt cellular growth in biliary tract cancer cells .
  • Canine Osteosarcoma Cells this compound demonstrated a role for BMI1 in canine OSA cell growth and resistance to carboplatin and doxorubicin chemotherapy .
  • Myeloma The polycomb group protein BMI-1 inhibitor this compound is a potent anti-myeloma agent alone or in combination with epigenetic inhibitors targeting EZH2 and the BET .

Additional effects

  • This compound strongly induces cellular senescence and transcriptionally upregulates inflammatory cytokine interleukin 8 (IL-8) secretion .
  • This compound reduces mRNA levels of DNA repair genes, such as BRCA1, MRE11A, and RAD51 .
  • This compound caused a significant reduction of ALDH+ cells . It also reduces the number and size of spheres in vitro .
  • This compound treatment reduced protein levels of BMI1 and H2AK119ub .

Wirkmechanismus

PTC-209 exerts its effects by inhibiting the expression of BMI-1, a polycomb group RING finger protein involved in cell cycle regulation. The inhibition of BMI-1 leads to:

Vergleich Mit ähnlichen Verbindungen

PTC-209 ist einzigartig in seiner selektiven Hemmung von BMI-1. Ähnliche Verbindungen umfassen:

    PTC-124: Ein weiterer niedermolekularer Inhibitor mit anderen molekularen Zielstrukturen.

    PHCCC: Eine Verbindung mit ähnlichen inhibitorischen Eigenschaften, die jedoch andere Signalwege angreift.

    PPZ2: Ein niedermolekularer Inhibitor mit einem anderen Wirkmechanismus.

This compound zeichnet sich durch seine Spezifität für BMI-1 und seine potente Antikrebsaktivität aus .

Biologische Aktivität

PTC-209 is a small-molecule inhibitor targeting the polycomb group protein BMI1, which has emerged as a significant compound in cancer research due to its potential anti-cancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant case studies.

This compound inhibits BMI1, a protein involved in cell cycle regulation and stem cell maintenance. By targeting BMI1, this compound affects several cellular processes:

  • Cell Cycle Arrest : this compound induces G1-phase cell cycle arrest in multiple cancer cell lines. Studies have shown that treatment with this compound leads to an increase in cells in the G0/G1 phase and a decrease in the S phase, indicating a halt in cell proliferation .
  • Reduction of Cancer Stem Cell (CSC) Populations : In various studies, this compound has been shown to significantly reduce the population of ALDH+ cells, which are indicative of CSCs. For example, in gallbladder cancer (GBC) cells, the ALDH+ population decreased from 50% to 20% after 72 hours of treatment .
  • Induction of Apoptosis : this compound has been demonstrated to increase apoptosis in cancer cells. In cervical cancer cell lines such as HeLa and C33A, apoptosis rates rose significantly with increasing concentrations of this compound .

Head and Neck Squamous Cell Carcinoma (HNSCC)

In HNSCC models, this compound effectively inhibited tumor growth both in vitro and in vivo. It reduced Bmi1 expression through post-transcriptional mechanisms and promoted apoptosis while enhancing chemosensitivity to drugs like 5-FU and cisplatin .

Breast and Lung Cancer

Research indicates that this compound reduces cellular viability across various breast and lung cancer cell lines (e.g., MDA-MB-231, A549). The compound exhibited a concentration-dependent decrease in colony formation and migration abilities of these cells .

Cancer Type Cell Lines Tested Key Findings
HNSCCCal27, FaDuReduced Bmi1 expression; increased apoptosis; enhanced chemosensitivity
Breast CancerMDA-MB-231Decreased colony formation; reduced migration
Lung CancerA549, LNM35Significant reduction in viability; increased sensitivity to chemotherapy

In Vivo Studies

In vivo studies using xenograft models have shown that administration of this compound significantly inhibits tumor growth. For instance, nude mice injected with Cal27 cells treated with this compound exhibited reduced tumor volumes compared to control groups .

Combination Therapies

This compound has also been studied in combination with other therapies. For example, combining this compound with anti-PD1 therapy demonstrated enhanced anti-tumor effects against metastatic tumors . Additionally, it was effective when used alongside epigenetic inhibitors targeting EZH2 .

Eigenschaften

IUPAC Name

N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Br2N5OS/c1-9-15(24-5-3-4-20-16(24)21-9)13-8-26-17(22-13)23-14-11(18)6-10(25-2)7-12(14)19/h3-8H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOOCQSWCCRVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=NC2=N1)C3=CSC(=N3)NC4=C(C=C(C=C4Br)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Br2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315704-66-6
Record name 315704-66-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PTC-209
Reactant of Route 2
PTC-209
Reactant of Route 3
Reactant of Route 3
PTC-209
Reactant of Route 4
Reactant of Route 4
PTC-209
Reactant of Route 5
Reactant of Route 5
PTC-209
Reactant of Route 6
PTC-209
Customer
Q & A

Q1: What is the primary target of PTC-209?

A1: this compound specifically inhibits the polycomb group protein Bmi-1 [, ]. This protein is part of the Polycomb Repressive Complex 1 (PRC1), which plays a crucial role in gene silencing and epigenetic regulation [, ].

Q2: How does this compound affect Bmi-1?

A2: this compound acts as a transcriptional inhibitor of Bmi-1, leading to a reduction in its protein levels [, , ]. While the precise mechanism remains under investigation, studies have shown that it does not directly affect other PRC1 subunits like CBX-7 and RING1B [].

Q3: What are the downstream effects of Bmi-1 inhibition by this compound?

A3: this compound-mediated Bmi-1 inhibition leads to various downstream effects, including:

  • Reactivation of Tumor Suppressor Genes: Bmi-1 normally represses tumor suppressor genes like CDKN2A (p16) and CDKN1A (p21) [, ]. This compound reverses this repression, leading to their upregulation and subsequent cell cycle arrest [, ].
  • Induction of Apoptosis: this compound treatment has been shown to induce apoptosis (programmed cell death) in various cancer cell lines [, , , ]. This is likely mediated through multiple pathways, including mitochondrial apoptosis and p53 activation [, , ].
  • Impairment of Cancer Stem Cells: Bmi-1 plays a crucial role in the self-renewal and maintenance of cancer stem cells (CSCs) [, ]. This compound effectively targets these CSCs, hindering their growth and potentially reducing tumor recurrence [, , , ].

Q4: Does this compound affect other signaling pathways?

A4: Research suggests that this compound can influence other signaling pathways besides those directly related to Bmi-1. For instance, it has shown effects on:

  • NOTCH Signaling: this compound downregulates NOTCH signaling proteins like NOTCH1, HES1, and MYC, contributing to its anti-proliferative effects in leukemia cells [].
  • AKT Pathway: this compound impacts the AKT pathway in a glucose and cell context-dependent manner, potentially by influencing PHLPP expression, particularly in endometrial cancer cells [].
  • Hippo Pathway: In rhabdomyosarcoma, this compound has been linked to the activation of the Hippo tumor suppressor pathway, leading to decreased YAP levels and reduced expression of YAP/TAZ target genes [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C15H11Br2N5OS, and its molecular weight is 481.19 g/mol.

Q6: Has the stability of this compound been investigated?

A6: While the provided research doesn't delve into detailed stability studies of this compound, certain aspects are highlighted:

  • Nanoparticle Delivery: One study successfully utilized nanoparticle-based delivery systems to encapsulate and deliver this compound both systemically and intratumorally, suggesting the potential for formulating this compound for improved stability and delivery [].

Q7: What types of cancer cells have shown sensitivity to this compound in vitro?

A7: this compound has demonstrated in vitro efficacy against a wide range of cancer cell lines, including:

  • Acute Myeloid Leukemia (AML): this compound induces apoptosis in AML cell lines and primary AML cells, particularly in the immature CD34+CD38- population, which is enriched for leukemia stem cells [, ].
  • Lung Cancer: this compound inhibits the growth of both small cell and non-small cell lung cancer cell lines [, ].
  • Breast Cancer: It effectively targets breast cancer cell lines and has been shown to reduce the breast cancer stem cell phenotype [, ].
  • Colon Cancer: this compound exhibits anti-proliferative effects in colon cancer cell lines [].
  • Glioblastoma: It effectively inhibits glioblastoma cell proliferation, migration, and the self-renewal of glioblastoma stem cells [].
  • Rhabdomyosarcoma: this compound demonstrates potent anti-tumor activity against alveolar rhabdomyosarcoma cell lines, inhibiting proliferation and inducing apoptosis [, ].
  • Biliary Tract Cancer: It reduces cell viability and induces cell cycle arrest in biliary tract cancer cells, suggesting potential as a therapeutic agent [].
  • Esophageal Squamous Cell Carcinoma: this compound, especially when combined with cisplatin, exhibits inhibitory effects on esophageal squamous cell carcinoma progression [].

Q8: Has the in vivo efficacy of this compound been evaluated?

A8: Yes, this compound has shown promising results in preclinical in vivo models:

  • Xenograft Models: this compound significantly reduced tumor growth in xenograft models of various cancers, including acute myeloid leukemia, glioblastoma, rhabdomyosarcoma, and prostate cancer [, , , ].
  • Synergistic Effects: In a prostate cancer model, this compound enhanced the efficacy of castration therapy, suggesting potential for combination therapies [].

Q9: Are there any known mechanisms of resistance to this compound?

A10: While dedicated resistance studies are limited, one study suggested that overexpression of SP1, a transcription factor involved in thymidylate synthase (TS) expression, might contribute to this compound resistance in non-small cell lung cancer [].

Q10: What are the future directions for research on this compound?

A10: Further research on this compound should focus on:

  • Combination Therapies: Evaluating the efficacy of this compound in combination with other therapeutic agents, such as standard chemotherapy drugs or other epigenetic modifiers [, , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.